molecular formula C14H18N2O4 B505896 2-Propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-Propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B505896
M. Wt: 278.3g/mol
InChI Key: IKNWKOSHHOXPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of methoxybenzenes.

Scientific Research Applications

Antiproliferative Activities

  • A study by Jin et al. (2006) synthesized derivatives of 2-Propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, finding several compounds with significant antiproliferative activities against cancer cells like PC3, Bcap37, and BGC823. The most active compounds demonstrated IC50 values ranging from 0.2 to 1.8µM against PC3 cells (Jin et al., 2006).

Synthesis and Antifungal Activities

  • Chen et al. (2007) reported on the synthesis of 1,3,4-oxadiazole derivatives, including compounds with antifungal properties. The compounds 10i and 10j were found to inhibit mycelia growth of various fungi at concentrations of 2.9-93.3 microg/mL (Chen et al., 2007).

Anti-Inflammatory and Anti-Thrombotic Properties

  • A 2019 study by Basra et al. found that certain 1,3,4-oxadiazole derivatives exhibited notable in-vitro and in-vivo anti-inflammatory properties, as well as a significant role in enhancing clotting time in a rat model. These findings suggest potential use in anti-inflammatory pharmaceuticals (Basra et al., 2019).

Antimicrobial and Antioxidant Potentials

  • Research by Chennapragada and Palagummi (2018) on novel 1,3,4-oxadiazoles indicated antimicrobial potency for some compounds, with others showing strong antioxidant activity. This positions these derivatives as potential candidates in antimicrobial and antioxidant drug development (Chennapragada & Palagummi, 2018).

Acetyl- and Butyrylcholinesterase Inhibition

  • A 2022 study by Pflégr et al. revealed that certain 1,3,4-oxadiazoles, including those with a 3,4,5-trimethoxyphenyl component, are potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for treating conditions like dementia and myasthenia gravis (Pflégr et al., 2022).

Fungicidal Activities

  • Long et al. (2006) synthesized 1,3,4-oxadiazole derivatives with notable fungicidal activities, particularly effective against Fusarium oxysporum and Botrytis cinerea at 50 mg/L (Long et al., 2006).

Molecular Docking and Inhibition Studies

  • Akram et al. (2018) conducted molecular docking studies on Mannich bases derived from 1,3,4-oxadiazole-2-thiones, finding potent urease inhibitory and antioxidant activities. This suggests potential applications in anti-ulcer drug development (Akram et al., 2018).

properties

Product Name

2-Propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Molecular Formula

C14H18N2O4

Molecular Weight

278.3g/mol

IUPAC Name

2-propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H18N2O4/c1-5-6-12-15-16-14(20-12)9-7-10(17-2)13(19-4)11(8-9)18-3/h7-8H,5-6H2,1-4H3

InChI Key

IKNWKOSHHOXPEO-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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